molecular formula C6HF4IO B157599 2,3,5,6-Tetrafluoro-4-iodophenol CAS No. 1998-58-9

2,3,5,6-Tetrafluoro-4-iodophenol

Cat. No.: B157599
CAS No.: 1998-58-9
M. Wt: 291.97 g/mol
InChI Key: RNCXHJYIEFKIJW-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-iodophenol is a chemical compound with the molecular formula C6HF4IO and a molecular weight of 291.97 g/mol It is characterized by the presence of four fluorine atoms and one iodine atom attached to a phenol ring

Preparation Methods

The synthesis of 2,3,5,6-Tetrafluoro-4-iodophenol typically involves the reaction of iodopentafluorobenzene with potassium hydroxide in tert-butyl alcohol under reflux conditions for approximately 6.5 hours . This method yields the desired product with a reasonable efficiency. Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

2,3,5,6-Tetrafluoro-4-iodophenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include potassium hydroxide, tert-butyl alcohol, and various oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,5,6-Tetrafluoro-4-iodophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluoro-4-iodophenol involves its interaction with molecular targets through its phenol and halogen groups. The fluorine atoms increase the compound’s lipophilicity, enhancing its ability to interact with biological membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

2,3,5,6-Tetrafluoro-4-iodophenol can be compared with other halogenated phenols, such as:

The presence of both fluorine and iodine atoms in this compound makes it unique, providing a combination of properties that can be exploited in various applications.

Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF4IO/c7-1-3(9)6(12)4(10)2(8)5(1)11/h12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCXHJYIEFKIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)I)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF4IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567743
Record name 2,3,5,6-Tetrafluoro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1998-58-9
Record name 2,3,5,6-Tetrafluoro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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